D-glucose-(toluene-4-sulfonylhydrazone)
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Overview
Description
D-glucose-(toluene-4-sulfonylhydrazone) is a modified sugar compound used extensively in scientific research. It serves as a building block for glycosylation and has applications in the synthesis of complex carbohydrates, methylation, click chemistry, and polysaccharides . The compound is particularly valued for its role in assessing and measuring glucose concentrations within various biological specimens.
Preparation Methods
Synthetic Routes and Reaction Conditions
D-glucose-(toluene-4-sulfonylhydrazone) is synthesized through the reaction of D-glucose with toluene-4-sulfonylhydrazine. The reaction typically involves the use of solvents such as methanol or ethanol and is carried out under reflux conditions to ensure complete reaction . The product is then purified through recrystallization or chromatography techniques to achieve high purity.
Industrial Production Methods
While specific industrial production methods for D-glucose-(toluene-4-sulfonylhydrazone) are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving automated systems for mixing, heating, and purification .
Chemical Reactions Analysis
Types of Reactions
D-glucose-(toluene-4-sulfonylhydrazone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonylhydrazone group to other functional groups.
Substitution: The sulfonyl group on the toluene ring makes the compound a good candidate for substitution reactions, such as fluorination.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various sulfonyl derivatives, reduced hydrazones, and substituted aromatic compounds. These products are often used as intermediates in further synthetic applications .
Scientific Research Applications
D-glucose-(toluene-4-sulfonylhydrazone) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of D-glucose-(toluene-4-sulfonylhydrazone) involves its interaction with glucose molecules and related metabolic pathways. The compound acts as a modified sugar, participating in glycosylation reactions and influencing glucose metabolism. It targets specific enzymes and proteins involved in these pathways, thereby modulating their activity and providing insights into glucose-related physiological processes .
Comparison with Similar Compounds
Similar Compounds
- D-glucose-(toluene-2-sulfonylhydrazone)
- D-glucose-(benzene-4-sulfonylhydrazone)
- D-glucose-(p-toluenesulfonylhydrazone)
Uniqueness
D-glucose-(toluene-4-sulfonylhydrazone) is unique due to its specific sulfonylhydrazone group, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly suitable for glycosylation and other synthetic applications, setting it apart from similar compounds .
Properties
IUPAC Name |
4-methyl-N-(2,3,4,5,6-pentahydroxyhexylideneamino)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O7S/c1-8-2-4-9(5-3-8)23(21,22)15-14-6-10(17)12(19)13(20)11(18)7-16/h2-6,10-13,15-20H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUAZJWVYCDCTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC(C(C(C(CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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